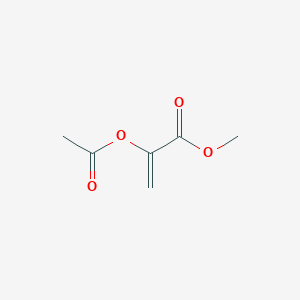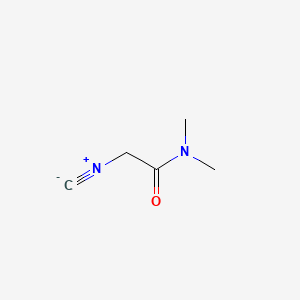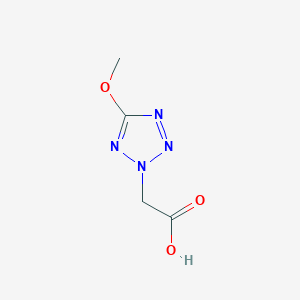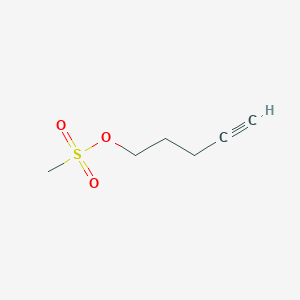
2-Propenoic acid, 2-(acetyloxy)-, methyl ester
Übersicht
Beschreibung
2-Propenoic acid, 2-(acetyloxy)-, methyl ester, also known as methyl 2-(acetyloxy)acrylate, is an organic compound with the molecular formula C6H8O4. This compound is a derivative of acrylic acid and is characterized by the presence of an ester functional group. It is commonly used in various chemical reactions and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(acetyloxy)-, methyl ester typically involves the esterification of acrylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
CH2=CHCOOH+CH3OH→CH2=CHCOOCH3+H2O
In this reaction, acrylic acid reacts with methanol to form methyl acrylate and water. The reaction is usually carried out under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The process typically includes distillation steps to separate the desired ester from by-products and unreacted starting materials. Industrial methods may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-(acetyloxy)-, methyl ester undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles such as water, alcohols, and amines.
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield acrylic acid and methanol.
Common Reagents and Conditions
Addition Reactions: Common reagents include water, alcohols, and amines. Conditions typically involve mild temperatures and the presence of a catalyst.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperatures.
Hydrolysis: Acidic hydrolysis involves strong acids like hydrochloric acid, while basic hydrolysis uses strong bases like sodium hydroxide.
Major Products Formed
Addition Reactions: Products include hydroxylated, alkoxylated, or aminated derivatives.
Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: The primary products are acrylic acid and methanol.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-(acetyloxy)-, methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. It also serves as a building block for various organic synthesis reactions.
Biology: The compound is used in the preparation of biocompatible materials and drug delivery systems.
Medicine: It is explored for its potential in creating medical adhesives and coatings for biomedical devices.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-(acetyloxy)-, methyl ester involves its reactivity as an ester and an unsaturated compound. The ester group can undergo hydrolysis, releasing acrylic acid and methanol. The double bond in the propenoic acid moiety allows for addition reactions with various nucleophiles. In polymerization reactions, the double bond participates in free radical mechanisms, leading to the formation of polymer chains.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl acrylate: Similar in structure but lacks the acetyloxy group.
Ethyl acrylate: Similar ester but with an ethyl group instead of a methyl group.
Butyl acrylate: Similar ester with a butyl group.
Uniqueness
2-Propenoic acid, 2-(acetyloxy)-, methyl ester is unique due to the presence of the acetyloxy group, which imparts distinct reactivity and properties. This functional group allows for specific applications in polymer chemistry and materials science that are not possible with simpler acrylate esters.
Eigenschaften
IUPAC Name |
methyl 2-acetyloxyprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-4(6(8)9-3)10-5(2)7/h1H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJIJGCJRNAGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456474 | |
| Record name | 2-Propenoic acid, 2-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686-46-4 | |
| Record name | 2-Propenoic acid, 2-(acetyloxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Isoindole-1,3(2H)-dione, 2-[3-(4-methyl-1-piperazinyl)propyl]-](/img/structure/B3055984.png)




![6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptane;3-methylidene-6-propan-2-ylcyclohexene;1-methyl-4-prop-1-en-2-ylcyclohexene;2,6,6-trimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B3055994.png)
![4-Amino-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile](/img/structure/B3055996.png)

![(R)-7-[(Phenylamino)oxy]-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B3055999.png)


